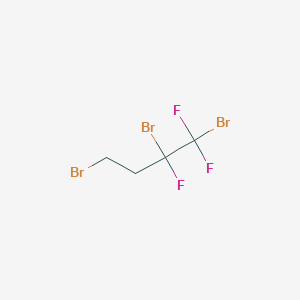

1,2,4-Tribromo-1,1,2-trifluorobutane

Übersicht

Beschreibung

The compound 1,2,4-Tribromo-1,1,2-trifluorobutane is a halogenated alkane with multiple bromine and fluorine atoms attached to its carbon chain. While the specific compound is not directly studied in the provided papers, related halogenated alkanes and their reactions, synthesis, and properties are discussed, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of halogenated alkanes can be complex due to the reactivity of the halogen substituents. For instance, the synthesis of 2-substituted 4,4,4-trifluorobutane-1,3-diols involves an organocatalytic asymmetric direct aldol reaction, followed by reduction, which yields moderate to good yields with good enantioselectivity . Similarly, the synthesis of bromofluorinated alkenes starts with the addition of bromine to chlorotrifluoroethylene, followed by several steps to obtain the desired brominated monomer . These methods suggest that the synthesis of 1,2,4-Tribromo-1,1,2-trifluorobutane would likely involve multi-step reactions with careful control of conditions to achieve the desired halogenation pattern.

Molecular Structure Analysis

The molecular structure of halogenated alkanes is influenced by the electronegativity of the halogen atoms and their positions on the carbon chain. X-ray diffraction studies can reveal how intramolecular interactions, such as those between nitro and nitrate groups, affect the packing of molecules in the crystal . NMR investigations provide detailed information on chemical shifts and coupling constants, which are crucial for understanding the molecular structure . These techniques would be applicable to analyze the structure of 1,2,4-Tribromo-1,1,2-trifluorobutane.

Chemical Reactions Analysis

Halogenated alkanes participate in various chemical reactions. For example, photochemically initiated reactions can lead to the formation of perfluorinated dienes and trienes . Difluorodienes can be obtained from double dehydrobromination of dibromo-difluorobutanes . These reactions indicate that 1,2,4-Tribromo-1,1,2-trifluorobutane could also undergo similar transformations, such as elimination or substitution reactions, which could be useful in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated alkanes are largely determined by the presence and arrangement of halogen atoms. The unique stability and selectivity of lower α, ω-dibromoalkanes in reactions with silver triflate suggest that the bromine and fluorine substituents in 1,2,4-Tribromo-1,1,2-trifluorobutane would impart specific reactivity patterns . Temperature and solvent effects on chemical shifts and coupling constants in NMR studies also highlight the sensitivity of these compounds to environmental conditions . Understanding these properties is essential for the practical application of halogenated alkanes in chemical synthesis and industry.

Wissenschaftliche Forschungsanwendungen

1. Nuclear Magnetic Resonance (NMR) Studies

The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, which is closely related to 1,2,4-Tribromo-1,1,2-trifluorobutane, has been extensively studied using NMR spectroscopy. This study involved the determination of all 19F, 13C, and 1H chemical shifts and numerous coupling constants. The complexity of the spin-spin coupling for proton and fluorine nuclei was a key focus, providing insights into the relative signs of the coupling constants. Temperature and solvent effects on the chemical shifts and coupling constants were also explored (Hinton & Jaques, 1975).

2. Polymerization and Chemical Synthesis

The radical copolymerization of vinylidene fluoride (VDF) with 4-bromo-1,1,2-trifluorobut-1-ene, a similar compound to 1,2,4-Tribromo-1,1,2-trifluorobutane, was investigated. This study highlighted the kinetics of the copolymerization process and assessed the reactivity ratios of the compounds involved. Chemical modifications of the resulting bromo-containing poly(vinylidene fluoride)s were attempted, primarily focusing on elimination or nucleophilic substitution of the bromine (Guiot et al., 2005).

3. Synthesis of Tetrafluoroethylene-Containing Derivatives

In another study, 1,3,4-tribromo-1,1,2,2-tetrafluorobutane, a compound similar to 1,2,4-Tribromo-1,1,2-trifluorobutane, was used to synthesize various acetylene derivatives. These derivatives underwent Diels–Alder reactions to produce multi-substituted benzene derivatives, demonstrating the potential utility of such compounds in organic synthesis (Konno et al., 2020).

Eigenschaften

IUPAC Name |

1,2,4-tribromo-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br3F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQSISPSGIETOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380805 | |

| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,4-Tribromo-1,1,2-trifluorobutane | |

CAS RN |

2022-80-2 | |

| Record name | 1,2,4-tribromo-1,1,2-trifluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

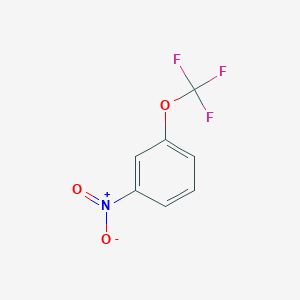

![N-[4-(Trifluoromethyl)phenyl]-4-fluorobenzamide](/img/structure/B1303345.png)

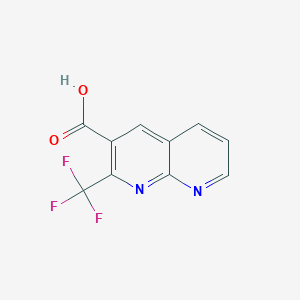

![5-[4-(Trifluoromethyl)phenyl]isoxazole](/img/structure/B1303350.png)

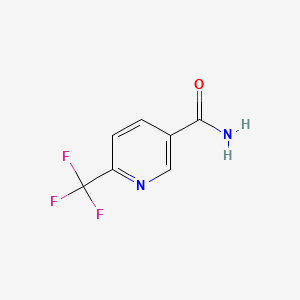

![3-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1303352.png)

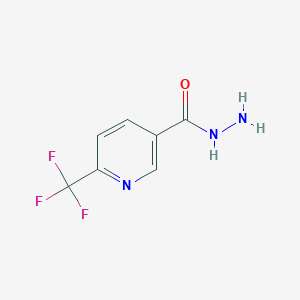

![N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B1303354.png)